![molecular formula C14H9Cl2FO2 B1596358 5-氯-2-[(2-氯-6-氟苄基)氧基]苯甲醛 CAS No. 667436-65-9](/img/structure/B1596358.png)
5-氯-2-[(2-氯-6-氟苄基)氧基]苯甲醛
描述
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is a chemical compound with the molecular formula C14H9Cl2FO2 . It has a molecular weight of 299.1 g/mol . The IUPAC name for this compound is 5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is 1S/C14H9Cl2FO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 . The canonical SMILES representation is C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)F .Physical And Chemical Properties Analysis
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde has several computed properties. It has a XLogP3-AA value of 4.2, indicating its lipophilicity . It has no hydrogen bond donors and has 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The topological polar surface area is 26.3 Ų . The compound has a complexity of 303 .科学研究应用
- 应用: 它在生产如双氯西林和氟氯西林等防腐剂中起着至关重要的作用 . 这些抗生素用于治疗细菌感染。
- 应用: 研究人员在合成各种化合物时使用它。 例如,它参与了2-氯-6-氟苄胺的制备,它是其他分子的构建块 .
抗生素合成
化学试剂
共振稳定碳正离子
生化分析
Biochemical Properties
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . Additionally, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can form covalent bonds with nucleophilic amino acid residues in proteins, leading to alterations in protein function and activity .
Cellular Effects
The effects of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase pathways and disrupting mitochondrial membrane potential . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . In normal cells, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can cause oxidative stress and DNA damage, which may result in cell cycle arrest or apoptosis .
Molecular Mechanism
At the molecular level, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . This compound also interacts with transcription factors, leading to changes in gene expression . Additionally, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can induce the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that prolonged exposure to 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde can lead to cumulative oxidative stress and cellular damage . In vitro studies have demonstrated that the compound’s effects on cellular function can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in animal models are dose-dependent. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can cause significant toxicity, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level leads to a sudden increase in adverse effects . Toxicological studies have highlighted the importance of careful dosage control when using this compound in research .
Metabolic Pathways
5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification . It interacts with enzymes such as glutathione S-transferases and cytochrome P450s, which play key roles in the metabolism of xenobiotics . The compound can affect metabolic flux and alter the levels of various metabolites, leading to changes in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can vary depending on the tissue type and the presence of specific transporters .
Subcellular Localization
The subcellular localization of 5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde is influenced by its chemical properties and interactions with cellular components . It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in each compartment . Post-translational modifications and targeting signals can also play a role in directing the compound to specific organelles .
属性
IUPAC Name |
5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-4-5-14(9(6-10)7-18)19-8-11-12(16)2-1-3-13(11)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIPYSISPLQMSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358409 | |
| Record name | 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667436-65-9 | |
| Record name | 5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



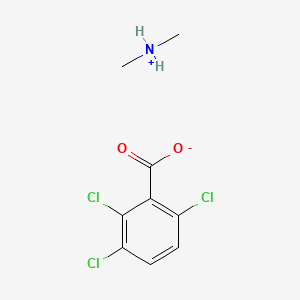
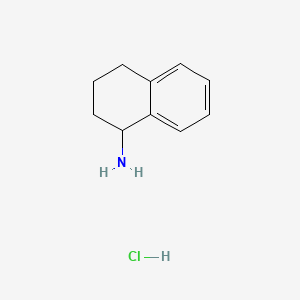
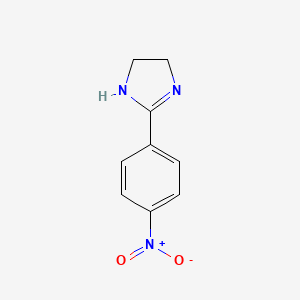
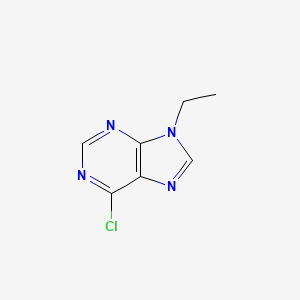


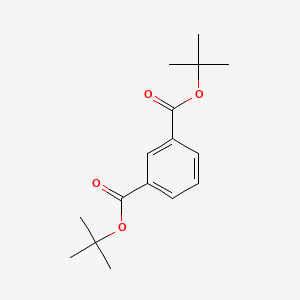
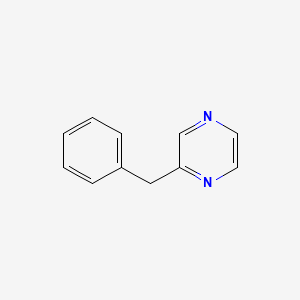
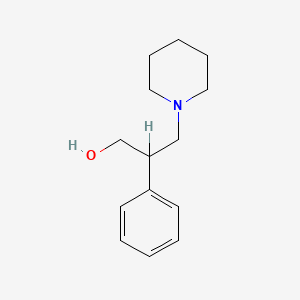

![6-[(3-Butanoyl-2,6-dihydroxy-4-methoxy-5-methylphenyl)methyl]-3,5-dihydroxy-4,6-dimethyl-2-(2-methylbutanoyl)cyclohexa-2,4-dien-1-one](/img/structure/B1596294.png)
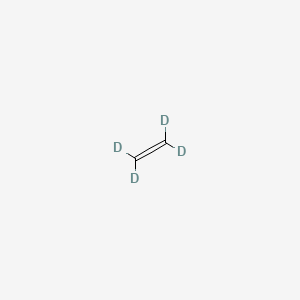
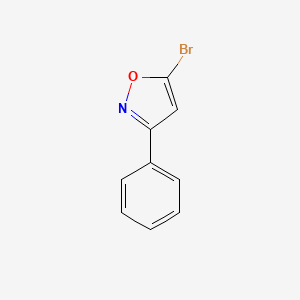
![(2E)-4-[(3,4-dichlorophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1596298.png)